N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide typically involves multiple steps. One common method starts with the preparation of the intermediate N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. This intermediate is then reacted with 4-propan-2-ylbenzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler amine derivative.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide has several scientific research applications:
Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-(3,4-dimethoxyphenethyl)acetamide
- N-acetyl-3,4-dimethoxyphenethylamine
Uniqueness
What sets N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16(2)19-8-5-18(6-9-19)15-25-26-23(28)14-22(27)24-12-11-17-7-10-20(29-3)21(13-17)30-4/h5-10,13,15-16H,11-12,14H2,1-4H3,(H,24,27)(H,26,28)/b25-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBLXLYROCSMBF-MFKUBSTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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